1-Azido-3-iodopropane

Catalog No.
S8739397
CAS No.
M.F
C3H6IN3
M. Wt
211.00 g/mol
Availability
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1-Azido-3-iodopropane

Product Name

1-Azido-3-iodopropane

IUPAC Name

1-azido-3-iodopropane

Molecular Formula

C3H6IN3

Molecular Weight

211.00 g/mol

InChI

InChI=1S/C3H6IN3/c4-2-1-3-6-7-5/h1-3H2

InChI Key

GTBCENNLSAZFSM-UHFFFAOYSA-N

Canonical SMILES

C(CN=[N+]=[N-])CI

1-Azido-3-iodopropane is a chemical compound with the molecular formula C3H6N3IC_3H_6N_3I and a molecular weight of approximately 211.0043 g/mol. It is classified as an azide, which is characterized by the presence of the azido functional group N3-N_3. This compound appears as a pale-yellow oil and is notable for its reactivity, particularly in click chemistry applications. The compound's structure features a three-carbon chain with an azido group at one end and an iodine atom on the second carbon, making it a useful intermediate in organic synthesis.

  • Click Chemistry: This compound is often used in click reactions, particularly the Cu(I)-catalyzed 1,3-dipolar cycloaddition with terminal alkynes to form 1,2,3-triazoles. This reaction is highly efficient and allows for the modular assembly of complex molecules .
  • Halogen Exchange: It can undergo halogen exchange reactions where the iodine atom can be replaced by other halogens or functional groups, facilitating further synthesis of diverse compounds .
  • Cycloaddition Reactions: The compound has been utilized in various cycloaddition reactions, including those involving bicyclo[1.1.1]pentane derivatives, leading to the formation of complex triazole structures .

The biological activity of 1-azido-3-iodopropane has been explored primarily through its derivatives. Compounds synthesized from this azide have shown promising antifungal and antibacterial properties. For example, derivatives linked with 1,2,3-triazole moieties exhibit significant biological activities, making them potential candidates for drug development . The azide functionality can also serve as a bioisostere for various pharmacophores in medicinal chemistry.

Several methods exist for synthesizing 1-azido-3-iodopropane:

  • Substitution Reaction: One common method involves reacting 1-bromo-3-chloropropane with sodium azide in N,N-Dimethylformamide (DMF) at room temperature. This reaction typically yields the azide after extraction and purification steps .
  • Halogen Exchange: Another approach uses sodium iodide in acetone to replace a bromine atom with an iodine atom after initial azidation, further enhancing the yield and purity of the final product .
  • Ultrasonic-Assisted Synthesis: Recent advancements include ultrasonic-assisted methods that improve reaction efficiency and yield when synthesizing derivatives linked to 1,2,3-triazoles .

The applications of 1-azido-3-iodopropane are diverse:

  • Chemical Synthesis: It serves as a versatile building block in organic synthesis, particularly for creating complex molecules through click chemistry.
  • Drug Development: Its derivatives are being explored for their potential therapeutic applications due to their biological activities against various pathogens.
  • Material Science: The compound is also investigated for use in developing new materials that incorporate triazole units for enhanced properties.

Interaction studies involving 1-azido-3-iodopropane focus on its reactivity with different substrates under click chemistry conditions. Research indicates that this compound can effectively react with various alkynes to form stable triazole products. These interactions are crucial for developing new compounds with desired biological activities or material properties .

Several compounds share structural similarities with 1-azido-3-iodopropane:

Compound NameStructure FeaturesUnique Aspects
1-Bromo-3-propanolContains bromine instead of iodineMore reactive towards nucleophiles due to bromine
1-Azido-2-bromopropaneAzido group at position oneDifferent reactivity patterns compared to iodine
1-Iodo-2-propanolIodine at position oneLacks azido group; primarily used in substitution
1-Azido-4-methylbenzenesulfonateSulfonate group enhances solubilityUsed in similar synthetic pathways

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Exact Mass

210.96064 g/mol

Monoisotopic Mass

210.96064 g/mol

Heavy Atom Count

7

Dates

Modify: 2023-11-21
Jani et al. A DNA-based fluorescent probe maps NOS3 activity with subcellular spatial resolution. Nature Chemical Biology, doi: 10.1038/s41589-020-0491-3, published online 9 March 2020

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